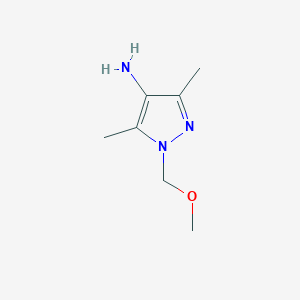

1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Descripción

Propiedades

IUPAC Name |

1-(methoxymethyl)-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5-7(8)6(2)10(9-5)4-11-3/h4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWYBHMMUJWITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is often conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures to optimize yield and purity.

Synthetic Routes

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Methoxymethyl chloride | Nucleophilic substitution | DMF or THF, elevated temperature |

| Sodium hydride | Base for reaction | Aprotic solvent |

| Potassium carbonate | Base for reaction | Aprotic solvent |

Chemistry

In the realm of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their potential to create novel materials with tailored properties.

Biology

Research indicates that this compound exhibits promising biological activities. Studies have shown its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties. For instance, derivatives of pyrazole have been evaluated for their cytotoxic effects on various human cancer cell lines, demonstrating significant activity against colorectal carcinoma cells .

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. It has been identified as a candidate for designing enzyme inhibitors and receptor modulators. The compound's structure allows it to interact effectively with biological targets, potentially leading to therapeutic applications in treating various diseases.

Industrial Applications

The compound finds utility in the production of specialty chemicals and advanced materials. Its unique chemical properties allow it to be incorporated into formulations that require specific functionalities, such as enhanced stability or reactivity.

Case Studies and Research Findings

Several studies have documented the synthesis and applications of pyrazole derivatives similar to this compound:

- Antioxidant and Anticancer Activities : A study synthesized various pyrazole derivatives and evaluated their antioxidant properties using DPPH assays. Some compounds exhibited radical scavenging activity superior to standard antioxidants like ascorbic acid .

- Bioactive Molecules : Research highlighted the synthesis of pyrazole-based compounds with significant antimicrobial activity against bacterial strains, suggesting their potential use in developing new antibiotics .

- Drug Development : Investigations into enzyme inhibition mechanisms revealed that certain pyrazole derivatives could effectively inhibit target enzymes involved in disease pathways, presenting opportunities for therapeutic interventions .

Mecanismo De Acción

The mechanism of action of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Polarity: The methoxymethyl group in the target compound introduces an oxygen atom, enhancing polarity compared to non-oxygenated analogs like the isopropyl-substituted derivative (C8H15N3, MW 153.23) . This may improve aqueous solubility, critical for drug delivery. Halogenated benzyl groups (e.g., 4-fluorobenzyl, 2,6-dichlorobenzyl) increase lipophilicity, favoring membrane permeability and target binding in hydrophobic pockets .

Biological Activity: Fluorinated and chlorinated analogs (e.g., CAS 514800-78-3, 898055-78-2) are associated with GLUT1 inhibition, suggesting that electron-withdrawing substituents may enhance interactions with biological targets .

Synthetic Accessibility :

- Many analogs are synthesized via reductive amination or nitro-group reduction (e.g., describes the reduction of nitro precursors to amines) . The methoxymethyl substituent may require specialized protecting-group strategies due to the ether linkage.

Structural Diversity :

- Substituents range from simple alkyl chains (isopropyl) to complex aryl systems (biphenyloxymethyl), enabling tunability for specific applications. The target compound’s methoxymethyl group balances polarity and steric bulk, offering a unique profile for further optimization.

Actividad Biológica

1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a methoxymethyl group and two methyl substituents on the pyrazole ring, which may influence its interaction with biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is known to bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For instance, it has been implicated in the inhibition of certain kinases, which are crucial in signaling pathways related to cancer progression and inflammation .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In studies involving synthesized pyrazoles, compounds similar to this compound demonstrated promising results against Escherichia coli and Staphylococcus aureus, suggesting potential application in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, derivatives with similar structural features exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may be beneficial in treating inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. Specifically, the antiproliferative activity was linked to the inhibition of key cancer-related targets such as EGFR and MEK . The unique structural characteristics of this compound may enhance its efficacy against these targets.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Diagnostic Peaks/Bands | Reference |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 ppm (CH₃), δ 3.8–4.0 ppm (OCH₃) | |

| ¹³C NMR | δ 55.9 ppm (OCH₃), δ 165.4 ppm (C=O) | |

| IR | 3250 cm⁻¹ (N-H), 1604 cm⁻¹ (C=N) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes cyclization |

| Solvent | Dry dichloromethane | Reduces hydrolysis |

| Catalyst | POCl₃ (1.2 eq) | Enhances acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.